4-Fluorobenzyl alcohol

Vue d'ensemble

Description

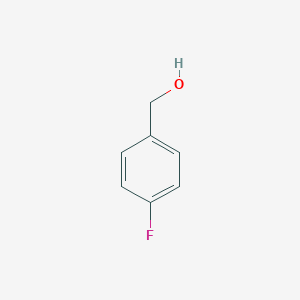

4-Fluorobenzyl alcohol: is an organic compound with the molecular formula C7H7FO . It is a derivative of benzyl alcohol where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-fluorobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 4-fluorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .

Analyse Des Réactions Chimiques

Oxidation Reactions

4-Fluorobenzyl alcohol undergoes oxidation to form 4-fluorobenzoic acid (4-FBZ) in both biological and catalytic systems:

-

Microbial Oxidation : Pseudomonas aeruginosa IE653 oxidizes 4-FBA to 4-FBZ as a major metabolite (Fig. 1) via a pathway resembling toluene dioxygenase. Intermediate dehydration steps yield 4-fluorophenol (4-FP) and 4-fluorocatechol (4-FCAT) .

-

Mammalian Metabolism : In rats, 4-FBA is oxidized to 4-fluorobenzoic acid, which conjugates with glycine for urinary excretion. Minor metabolites include N-acetylcysteinyl conjugates, likely formed via reactive sulfate intermediates .

-

Catalytic Dehydrogenation : Manganese-based catalysts dehydrogenate primary alcohols like 4-FBA to aldehydes (e.g., 4-fluorobenzaldehyde) through β-hydride elimination (Scheme 4) .

Table 1: Microbial Metabolites of this compound

| Metabolite | Pathway/Enzyme | Reference |

|---|---|---|

| 4-Fluorobenzoic acid | Dioxygenase-like oxidation | |

| 4-Fluorophenol | Non-enzymatic dehydration | |

| 4-Fluorocatechol | Further hydroxylation |

Substitution Reactions

4-FBA participates in nucleophilic substitution reactions under SN2 conditions:

-

Thionyl Chloride (SOCl₂) : Converts 4-FBA to 4-fluorobenzyl chloride via a chlorosulfite intermediate. The reaction produces HCl and SO₂ as byproducts .

-

Phosphorus Tribromide (PBr₃) : Forms 4-fluorobenzyl bromide through a dibromophosphite intermediate, with inversion of configuration .

Elimination Reactions

Dehydration of 4-FBA can occur under acidic or enzymatic conditions:

-

Non-enzymatic Dehydration : In microbial systems, intermediates like 4-fluorocyclohexadienediol (4-FCDHC) dehydrate spontaneously to form 4-fluorophenol .

-

E2 Elimination : With POCl₃/pyridine, 4-FBA forms dichlorophosphate intermediates, leading to alkene formation via E2 elimination .

Conjugation Reactions

In mammalian systems, 4-FBA derivatives undergo phase II metabolism:

-

Glycine Conjugation : 92–98% of urinary metabolites are glycine conjugates of 4-fluorobenzoic acid .

-

N-Acetylcysteinyl Conjugates : Minor metabolites (~2–8%) arise from reactive sulfate ester intermediates .

Table 2: Mammalian Metabolic Profile of this compound

| Species | Major Metabolite | Minor Metabolite | Urinary Recovery |

|---|---|---|---|

| Rat | 4-FBZ-glycine | N-Acetylcysteinyl derivatives | 75–80% |

Thermodynamic and Kinetic Data

Gas-phase deprotonation of 4-FBA exhibits the following energetics:

Table 3: Thermodynamic Parameters for 4-FBA Deprotonation

| Parameter | Value | Units | Method |

|---|---|---|---|

| ΔrH° (Enthalpy) | 1531 ± 8.8 | kJ/mol | G+TS |

| ΔrG° (Free Energy) | 1504 ± 8.4 | kJ/mol | IMRE |

Data sourced from high-precision mass spectrometry studies .

Comparative Reactivity

-

Microbial vs. Mammalian Systems : P. aeruginosa IE653 degrades 4-FBA 2–3× faster than P. putida mt-2, highlighting strain-specific efficiency .

-

Fluorine Position Effects : 4-FBA exhibits slower hydrolysis to 4-fluorobenzyl chloride compared to ortho- and meta-isomers due to reduced electron-withdrawing effects .

This compound’s reactivity is governed by its primary alcohol functionality and electron-deficient aromatic ring. Its metabolic fate and synthetic utility are well-documented in microbial, catalytic, and mammalian systems, making it a valuable compound for studying fluorinated aromatic transformations.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHFO

- Molecular Weight : 126.13 g/mol

- CAS Number : 459-56-3

- Physical State : Colorless to light yellow liquid

- Boiling Point : 99 °C

The presence of the fluorine atom enhances the compound's lipophilicity and stability, making it a valuable building block in organic synthesis.

Pharmaceutical Applications

4-Fluorobenzyl alcohol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Amides : It serves as a precursor for the preparation of amides, which are critical in drug formulation and development .

- Metabolomics Research : Studies have shown that 4-FBA can be used in stable isotope-resolved metabolomics, aiding in drug development by tracking metabolic pathways and drug interactions .

- Antiviral and Anticancer Agents : Fluorinated compounds, including 4-FBA derivatives, have shown potential in the development of antiviral and anticancer drugs due to their enhanced biological activity .

Chemical Synthesis

4-FBA is widely used as a reagent in organic chemistry for synthesizing various chemical compounds:

- Fluorinated Compounds : It is employed in the synthesis of other fluorinated aromatic compounds, which are often used in agrochemicals and pharmaceuticals .

- Functionalized Aromatic Systems : The compound acts as a functional group in reactions such as nucleophilic substitution, allowing for the introduction of diverse functional groups into aromatic systems .

Material Science

In material science, this compound finds applications in:

- Polymer Chemistry : It can be used to modify polymer properties by incorporating fluorinated segments into polymer backbones, enhancing thermal stability and chemical resistance.

- Coatings and Adhesives : The incorporation of 4-FBA into coatings can improve water repellency and durability due to the hydrophobic nature imparted by fluorine .

Case Study 1: Torsional Tunneling Splittings

A study applied a two-dimensional non-separable method to calculate torsional tunneling splittings for benzyl alcohol and its fluorinated derivatives, including this compound. The findings indicated that the tunneling behavior is influenced significantly by the presence of the fluorine atom, affecting vibrational energy levels critical for understanding molecular dynamics .

Case Study 2: Drug Development Using Metabolomics

Research involving stable isotope-resolved metabolomics highlighted the role of this compound in tracking drug metabolism. This method enables researchers to elucidate metabolic pathways affected by pharmaceutical compounds, providing insights into their efficacy and safety profiles during drug development .

Summary Table of Applications

| Application Area | Specific Use Cases | Impact |

|---|---|---|

| Pharmaceuticals | Synthesis of amides, antiviral agents | Enhances drug development processes |

| Chemical Synthesis | Precursor for fluorinated compounds | Facilitates diverse organic reactions |

| Material Science | Polymer modification, coatings | Improves material properties |

| Research | Torsional tunneling studies | Advances understanding of molecular dynamics |

Mécanisme D'action

The mechanism of action of 4-fluorobenzyl alcohol involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for enzymes that catalyze the oxidation or reduction of benzyl alcohol derivatives. The presence of the fluorine atom at the para position influences the reactivity and selectivity of these enzymes, leading to the formation of specific products .

Comparaison Avec Des Composés Similaires

Benzyl alcohol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

4-Chlorobenzyl alcohol: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

4-Methoxybenzyl alcohol: Contains a methoxy group, which significantly alters its chemical properties and reactivity.

Uniqueness of 4-Fluorobenzyl Alcohol: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased reactivity and selectivity in certain reactions. This makes it a valuable compound in organic synthesis and pharmaceutical development .

Activité Biologique

4-Fluorobenzyl alcohol (4-FBA) is a fluorinated aromatic alcohol that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of 4-FBA, focusing on its synthesis, pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the para position of the benzyl alcohol structure. Its synthesis typically involves the reduction of 4-fluorobenzaldehyde. The following table summarizes key synthetic details:

| Compound | Starting Material | Yield | Appearance | NMR Data |

|---|---|---|---|---|

| This compound | 4-Fluorobenzaldehyde | 47% | Yellow oil | ppm: 7.32 (dd), 7.04 (t), 4.64 (s) |

Pharmacological Activity

Research indicates that 4-FBA exhibits significant biological activity, particularly as an inhibitor of various enzymes. Notably, it has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production.

Tyrosinase Inhibition

A study evaluated derivatives of 4-fluorobenzylpiperazine, revealing that compounds incorporating the 4-fluorobenzyl moiety displayed competitive inhibition against tyrosinase from Agaricus bisporus. The most potent derivative showed an IC50 value of 0.18 μM, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) .

The following table summarizes the inhibitory effects of various derivatives:

| Compound | IC50 (μM) |

|---|---|

| 4-(4-Fluorobenzyl)piperazin-1-yl derivative | 0.18 |

| Kojic Acid | 17.76 |

| Other derivatives | Varies |

The docking studies suggest that the binding mode of these compounds involves interactions with key amino acid residues within the active site of tyrosinase, inhibiting its enzymatic activity by occupying the catalytic pocket . This interaction is critical for understanding how modifications to the benzyl moiety can enhance inhibitory potency.

Metabolic Studies

Metabolic fate studies have shown that this compound undergoes conjugation in vivo, resulting in N-acetylcysteinyl conjugates as minor metabolites detected in rat urine . This metabolic pathway highlights the potential for biotransformation and detoxification processes involving fluorinated compounds.

Case Studies

- Antimelanogenic Effects : A series of experiments demonstrated that certain derivatives of this compound not only inhibit tyrosinase but also exhibit antimelanogenic effects in B16F10 melanoma cells without inducing cytotoxicity . This finding is crucial for developing skin-whitening agents with fewer side effects.

- Pharmacokinetic Profiles : In a pharmacokinetic study, researchers investigated the absorption and distribution characteristics of 4-FBA in animal models, noting its rapid metabolism and clearance rates which are essential for therapeutic applications .

Propriétés

IUPAC Name |

(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZMEIHVFSWOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075409 | |

| Record name | Benzenemethanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-56-3 | |

| Record name | 4-Fluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 459-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzylic alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KB3N2WUR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.